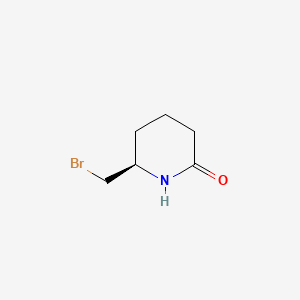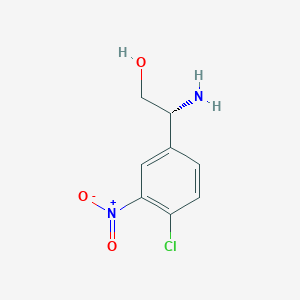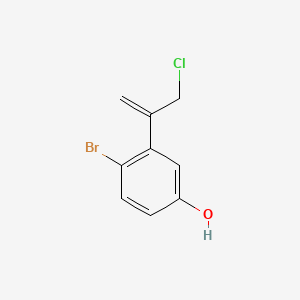
4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol is an organic compound characterized by the presence of bromine and chlorine atoms attached to a phenolic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol typically involves the bromination and chlorination of a phenolic precursor. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The halogen atoms can be reduced to form dehalogenated products.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.
Wissenschaftliche Forschungsanwendungen
4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and biochemical pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 4-Bromo-3-(3-chloroprop-1-en-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms can form halogen bonds with biological molecules, influencing their activity and function. The phenolic group can participate in hydrogen bonding and other interactions, further modulating the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1-(3-chloroprop-2-en-1-yl)-1H-pyrazol-3-amine: Similar in structure but contains a pyrazole ring instead of a phenol.
Phenylboronic acid: Contains a phenyl group with boronic acid functionality, used in different chemical contexts.
Eigenschaften
Molekularformel |
C9H8BrClO |
|---|---|
Molekulargewicht |
247.51 g/mol |
IUPAC-Name |
4-bromo-3-(3-chloroprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H8BrClO/c1-6(5-11)8-4-7(12)2-3-9(8)10/h2-4,12H,1,5H2 |
InChI-Schlüssel |
QXFXCRRHHMXRLW-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(CCl)C1=C(C=CC(=C1)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


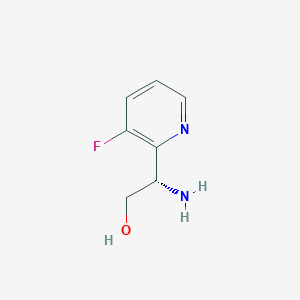
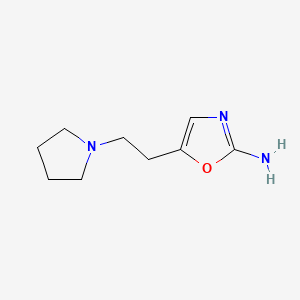
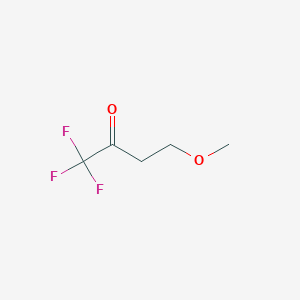
![Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B15320152.png)
![4-[(1S)-2,2-difluoro-1-hydroxyethyl]benzoicacid](/img/structure/B15320166.png)
![3-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B15320172.png)
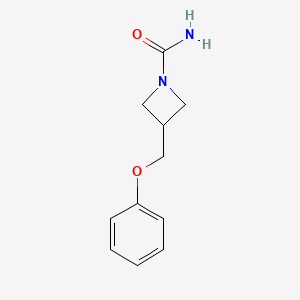

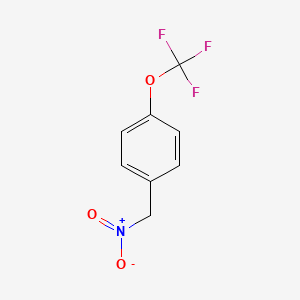
![1-Amino-3-(benzo[b]thiophen-3-yl)propan-2-ol](/img/structure/B15320203.png)
